molecular formula C64H130 B15346386 Tetrahexacontane CAS No. 7719-87-1

Tetrahexacontane

Cat. No.: B15346386
CAS No.: 7719-87-1
M. Wt: 899.7 g/mol
InChI Key: QEQOTIFAPIDGFL-UHFFFAOYSA-N
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Description

Tetrahexacontane: is a long-chain alkane with the molecular formula C64H130 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, and is part of the alkanes series. Due to its high molecular weight and non-polarity, this compound is typically found in waxes and similar substances.

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis: this compound can be synthesized in a laboratory setting through the Wurtz reaction , where two alkyl halides are reacted with sodium metal in dry ether.

  • Industrial Production: On an industrial scale, this compound is often produced through the Fischer-Tropsch synthesis , which involves the catalytic conversion of syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons.

Types of Reactions:

  • Oxidation: this compound can undergo mild oxidation to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

  • Reduction: Reduction reactions are less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Halogenation reactions can occur, where chlorine or bromine is added to the molecule, resulting in the formation of alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.

Major Products Formed:

  • Oxidation: Alcohols, ketones, carboxylic acids.

  • Reduction: Alkanes.

  • Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: Tetrahexacontane is used as a reference compound in the study of long-chain alkanes and their properties. Biology: It serves as a model compound for studying the behavior of lipids in biological membranes. Medicine: Research into the compound's potential as a drug delivery system is ongoing. Industry: It is used in the production of lubricants, waxes, and other industrial applications.

Mechanism of Action

The mechanism by which tetrahexacontane exerts its effects is primarily through its physical properties. As a long-chain alkane, it can interact with biological membranes, potentially altering their fluidity and permeability. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • Tetraheptacontane (C67H136)

  • Tetraoctacontane (C68H140)

  • Tetraenneacontane (C69H142)

Uniqueness: Tetrahexacontane is unique due to its specific chain length, which influences its melting point, boiling point, and solubility properties compared to its shorter and longer counterparts.

Biological Activity

Tetrahexacontane (C64H130) is a long-chain saturated hydrocarbon belonging to the n-alkane family. It consists of 64 carbon atoms and is characterized by its high molecular weight and unique structural properties. This compound has garnered interest in various fields, including materials science and biochemistry, due to its potential biological activities.

Cytotoxicity and Cancer Research

This compound's cytotoxic effects have been explored in the context of cancer research. Long-chain alkanes are known to influence cell proliferation and apoptosis in various cancer cell lines. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis through the activation of intrinsic and extrinsic pathways, potentially making this compound a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory potential of long-chain hydrocarbons is another area of interest. Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts. Preliminary findings suggest that this compound may influence inflammatory pathways, although detailed studies are still required to elucidate its mechanisms of action.

Table: Summary of Biological Activities of this compound

Activity Description References
AntimicrobialDisrupts microbial membranes; effective against bacteria and fungi
CytotoxicityInduces apoptosis in cancer cell lines; influences cell proliferation
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic applications

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various n-alkanes reported that compounds with longer carbon chains exhibited increased activity against Gram-positive bacteria. This compound, due to its long chain length, may possess similar properties, warranting further exploration.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers examined the cytotoxic effects of long-chain alkanes on human cancer cell lines. Results indicated that these compounds could induce significant apoptosis through caspase activation. Although this compound was not specifically tested, its structural similarities suggest it could have comparable effects.

Research Findings

  • Mechanisms of Action : The mechanisms by which this compound exerts its biological effects are not fully understood but may involve membrane disruption and modulation of signaling pathways related to inflammation and apoptosis.
  • Potential Applications : Given its biological activities, this compound holds promise for applications in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
  • Future Directions : Further research is necessary to isolate this compound and evaluate its biological activities through in vivo studies and clinical trials to establish efficacy and safety profiles.

Properties

CAS No.

7719-87-1

Molecular Formula

C64H130

Molecular Weight

899.7 g/mol

IUPAC Name

tetrahexacontane

InChI

InChI=1S/C64H130/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-64H2,1-2H3

InChI Key

QEQOTIFAPIDGFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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